29-Methylisofucosterol 29-Methylisofucosterol 29-Methylisofucosterol is a steroid. It derives from a hydride of a stigmastane.
29-Methylisofucosterol is a natural product found in Petrosia ficiformis, Sarcophyton crassocaule, and Aureococcus anophagefferens with data available.
Brand Name: Vulcanchem
CAS No.: 35339-71-0
VCID: VC1803906
InChI: InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1
SMILES: CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol

29-Methylisofucosterol

CAS No.: 35339-71-0

Cat. No.: VC1803906

Molecular Formula: C30H50O

Molecular Weight: 426.7 g/mol

* For research use only. Not for human or veterinary use.

29-Methylisofucosterol - 35339-71-0

Specification

CAS No. 35339-71-0
Molecular Formula C30H50O
Molecular Weight 426.7 g/mol
IUPAC Name (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C30H50O/c1-7-8-22(20(2)3)10-9-21(4)26-13-14-27-25-12-11-23-19-24(31)15-17-29(23,5)28(25)16-18-30(26,27)6/h8,11,20-21,24-28,31H,7,9-10,12-19H2,1-6H3/b22-8-/t21-,24+,25+,26-,27+,28+,29+,30-/m1/s1
Standard InChI Key LVMOSMRIAUDGQC-CDXQRKPWSA-N
Isomeric SMILES CC/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C
SMILES CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C
Canonical SMILES CCC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

29-Methylisofucosterol is structurally characterized as a sterol lipid with a base structure derived from a hydride of stigmastane. The stigmastane skeleton consists of a cholestane moiety bearing an ethyl group at carbon C24 . The systematic IUPAC name for this compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-yloct-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol .

The molecule features a characteristic propylidene group at position C-24 in the side chain, with the (Z) configuration at the double bond, distinguishing it from other stigmastane derivatives .

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 29-Methylisofucosterol:

PropertyValueReference
Molecular FormulaC30H50O
Molecular Weight426.7174 g/mol
Monoisotopic Molecular Weight426.386166222
Physical StateSolid
InChI KeyLVMOSMRIAUDGQC-CDXQRKPWSA-N
LogPNot reported-
Melting PointNot reported-
SolubilitySoluble in non-polar organic solvents

Synonyms and Identifiers

29-Methylisofucosterol is known by several alternative names and registry numbers across different chemical databases:

Table 2: Synonyms and Identifiers of 29-Methylisofucosterol

Name/IdentifierValueReference
Common Names29-Methylisofucosterol, (Z)-24-Propylidenecholest-5-en-3β-ol, 24-Propylidenecholesterol
CAS Number35339-71-0
PubChem CID6443745, 5378818
ChEBI IDCHEBI:175445
HMDB IDHMDB0034066
DSSTox Substance IDDTXSID501274316
Lipid Maps IDLMST01050007

Natural Occurrence and Discovery

Historical Discovery

29-Methylisofucosterol was first isolated and characterized in 1971 from the scallop Placopecten magellanicus (Gmelin) by Idler . At the time of its discovery, it was noted as only the second thirty-carbon sterol bearing a cholesterol-type nucleus to be identified in nature, with the first being gorgosterol from coelenterates, which contains a cyclopropane moiety in the side chain .

Natural Sources

While initially thought to be exclusive to scallops, subsequent research has identified 29-Methylisofucosterol in several marine organisms:

Table 3: Natural Sources of 29-Methylisofucosterol

OrganismTaxonomic GroupReference
Placopecten magellanicus (Sea scallop)Bivalve mollusc
Aureococcus anophagefferensMarine microalgae
Sarcophyton crassocauleSoft coral
Petrosia ficiformisMarine sponge

The occurrence of 29-Methylisofucosterol appears to be primarily restricted to marine environments, particularly in filter-feeding organisms and certain marine algae. The compound represents one of the numerous sterols identified in marine molluscs, which often contain complex sterol mixtures .

Analytical Methods for Detection and Identification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) has been the primary method for the detection and identification of 29-Methylisofucosterol in natural samples . Analysis typically involves:

  • Extraction of lipids from biological samples using organic solvents

  • Separation of sterol fractions through column chromatography

  • GC-MS analysis for identification based on retention times and mass spectra

  • Confirmation through comparison with authentic standards or mass spectral libraries

The compound can be detected in both its native form or as trimethylsilyl (TMS) derivatives to improve GC separation performance.

Spectral Characteristics

The mass spectral characteristics of 29-Methylisofucosterol provide valuable data for its identification:

Table 4: GC-MS Spectral Characteristics of 29-Methylisofucosterol

ParameterValueReference
Primary m/z Peaks55, 69, 314
Molecular Ion (M+)426
Characteristic FragmentsBase peak at m/z 55

Nuclear magnetic resonance (NMR) spectroscopy has also been employed for structural elucidation, particularly for confirming the (Z) configuration of the propylidene double bond in the side chain .

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